molecular formula C27H34N2O6 B8262364 Boc-N-Me-D-Lys(Fmoc)-OH

Boc-N-Me-D-Lys(Fmoc)-OH

Katalognummer: B8262364
Molekulargewicht: 482.6 g/mol
InChI-Schlüssel: VUOMFAAVZXVZSB-HSZRJFAPSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Boc-N-Me-D-Lys(Fmoc)-OH (CAS: 1793105-27-7, 197632-76-1; molecular formula: C₂₇H₃₄N₂O₆; molecular weight: 482.6 g/mol) is a protected lysine derivative extensively used in solid-phase peptide synthesis (SPPS). Key features include:

  • Stereochemistry: D-configuration at the α-carbon.
  • Protection Groups: Fmoc (9-fluorenylmethyloxycarbonyl) on the α-amino group, removable under basic conditions (e.g., piperidine). Boc (tert-butoxycarbonyl) on the ε-amino group, cleaved by strong acids (e.g., trifluoroacetic acid, TFA).
  • N-Methylation: Methylation at the α-amino nitrogen introduces steric hindrance, influencing peptide backbone conformation and protease resistance.

This compound is critical in synthesizing peptides with controlled stereochemistry and modified pharmacokinetic properties .

Eigenschaften

IUPAC Name

(2R)-6-(9H-fluoren-9-ylmethoxycarbonylamino)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]hexanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H34N2O6/c1-27(2,3)35-26(33)29(4)23(24(30)31)15-9-10-16-28-25(32)34-17-22-20-13-7-5-11-18(20)19-12-6-8-14-21(19)22/h5-8,11-14,22-23H,9-10,15-17H2,1-4H3,(H,28,32)(H,30,31)/t23-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUOMFAAVZXVZSB-HSZRJFAPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)C(CCCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N(C)[C@H](CCCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H34N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Key Steps:

  • Oxazinone Formation :

    • D-lysine is converted into a cyclic oxazinone derivative, enabling stereochemical control during alkylation.

    • The oxazinone’s rigid structure directs methyl group addition to the α-position with high enantiomeric excess (ee > 98%).

  • Methylation :

    • Diastereoselective alkylation using methyl iodide or trimethylaluminum introduces the N-methyl group.

    • Optimal conditions: Anhydrous tetrahydrofuran (THF) at −78°C, with lithium hexamethyldisilazide (LiHMDS) as a base.

  • Deprotection and Functionalization :

    • Acidic hydrolysis (6 M HCl, 110°C) cleaves the oxazinone, yielding N-methyl-D-lysine.

    • Sequential protection of the α- and ε-amino groups with Boc and Fmoc, respectively, completes the synthesis.

Yield : 65–72% over four steps.

One-Pot Sequential Protection and Deprotection

A streamlined one-pot approach minimizes intermediate isolation, enhancing efficiency:

Procedure:

  • Initial Protection :

    • Start with Nα-Fmoc-Nε-(benzyl, methyl)-D-lysine , where the ε-amino group is temporarily protected by a benzyl (Bzl) group.

    • Boc protection of the ε-amino group is achieved using di-tert-butyl dicarbonate (Boc₂O) in dimethylformamide (DMF) with 4-dimethylaminopyridine (DMAP).

  • Catalytic Hydrogenation :

    • Palladium on carbon (Pd/C) catalyzes hydrogenolysis to remove the benzyl group, exposing the ε-amino site for Boc protection.

    • Reaction conditions: H₂ (1 atm), 25°C, 12 hours.

  • Methylation and Final Deprotection :

    • Reductive amination with formaldehyde and sodium cyanoborohydride introduces the N-methyl group on the α-amino site.

    • Final purification via reversed-phase high-performance liquid chromatography (RP-HPLC) ensures >98% purity.

Yield : 85% for the one-pot sequence.

Solid-Phase Peptide Synthesis (SPPS) Adaptations

While SPPS is typically used for peptide assembly, its principles inform Boc-N-Me-D-Lys(Fmoc)-OH synthesis:

Modified Protocol:

  • Resin Loading :

    • Wang resin pre-loaded with Fmoc-protected D-lysine serves as the solid support.

  • Selective Deprotection :

    • Piperidine (20% in DMF) removes the Fmoc group from the ε-amino side chain.

    • Boc protection follows using Boc₂O and N,N-diisopropylethylamine (DIPEA).

  • N-Methylation :

    • The α-amino group is methylated via iodomethane in the presence of potassium carbonate.

    • Reaction monitored by Kaiser test to confirm completion.

  • Cleavage and Purification :

    • Trifluoroacetic acid (TFA) cleaves the product from the resin, retaining Boc and Fmoc protections.

    • Lyophilization yields the final compound.

Yield : 70–75% with >95% purity.

Comparative Analysis of Methods

MethodKey AdvantagesLimitationsYieldPurity
Chiral AuxiliaryHigh enantioselectivity (ee > 98%)Multi-step, requires specialized reagents65–72%>95%
One-Pot SynthesisRapid, minimal intermediate isolationRequires hydrogenation infrastructure85%>98%
SPPS AdaptationScalable, integrates with peptide workflowsLimited to small-scale synthesis70–75%>95%

Characterization and Quality Control

Critical parameters for validating Boc-N-Me-D-Lys(Fmoc)-OH include:

  • Melting Point : 128–131°C (observed as a white crystalline solid).

  • Solubility : Soluble in DMSO, DMF, and dichloromethane; sparingly soluble in water.

  • Spectroscopic Data :

    • ¹H NMR (DMSO-d6): δ 7.89 (d, 2H, Fmoc aromatic), 4.20 (m, 1H, α-CH), 3.10 (s, 3H, N-Me).

    • ESI-MS : m/z 483.58 [M+H]⁺ (calculated for C₂₇H₃₄N₂O₆).

Industrial-Scale Considerations

For bulk production, the one-pot method is preferred due to its efficiency. Key optimizations include:

  • Catalyst Recycling : Pd/C recovery via filtration reduces costs.

  • Continuous Hydrogenation : Flow reactors enhance reaction consistency.

Challenges and Mitigation Strategies

  • Racemization Risk :

    • Use low temperatures (<0°C) during Fmoc/Boc protection to prevent epimerization.

  • N-Methylation Side Reactions :

    • Employ methyl triflate for faster kinetics, reducing over-alkylation.

Emerging Techniques

Recent advances focus on enzyme-mediated methylation , leveraging methyltransferases for site-specific modification. Preliminary studies show 80% yield with no racemization .

Analyse Chemischer Reaktionen

Types of Reactions:

    Deprotection Reactions: Boc-N-Me-D-Lys(Fmoc)-OH undergoes deprotection reactions to remove the Boc and Fmoc groups. The Boc group is typically removed using acidic conditions, such as treatment with trifluoroacetic acid. The Fmoc group is removed using basic conditions, such as treatment with piperidine.

    Coupling Reactions: This compound can participate in peptide coupling reactions, where it is linked to other amino acids or peptides using coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

Common Reagents and Conditions:

    Deprotection: Trifluoroacetic acid for Boc removal, piperidine for Fmoc removal.

    Coupling: N,N’-diisopropylcarbodiimide (DIC), hydroxybenzotriazole (HOBt).

Major Products Formed:

    Deprotected Lysine Derivatives: Removal of protecting groups yields N-methyl-D-lysine.

    Peptide Chains: Coupling reactions result in the formation of peptide chains with Boc-N-Me-D-Lys(Fmoc)-OH as a building block.

Wissenschaftliche Forschungsanwendungen

Chemistry:

    Peptide Synthesis: Boc-N-Me-D-Lys(Fmoc)-OH is widely used in the synthesis of peptides, particularly in solid-phase peptide synthesis. Its protecting groups allow for selective deprotection and coupling, facilitating the stepwise assembly of peptide chains.

Biology:

    Protein Engineering: This compound is used in the design and synthesis of modified peptides and proteins for studying protein structure and function.

Medicine:

    Drug Development: Boc-N-Me-D-Lys(Fmoc)-OH is used in the synthesis of peptide-based drugs and therapeutic agents. Its incorporation into peptides can enhance stability and bioavailability.

Industry:

    Biotechnology: This compound is used in the production of synthetic peptides for various industrial applications, including enzyme inhibitors, diagnostic reagents, and biomaterials.

Wirkmechanismus

Mechanism of Action: Boc-N-Me-D-Lys(Fmoc)-OH itself does not have a specific mechanism of action as it is primarily a building block in peptide synthesis. peptides synthesized using this compound can have various mechanisms of action depending on their sequence and structure. These peptides can interact with molecular targets such as enzymes, receptors, and ion channels, modulating their activity and influencing biological pathways.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Analogues

Fmoc-Lys(Boc)-OH (CAS: 71989-26-9)
  • Structure: L-configuration lysine with Fmoc on α-amino and Boc on ε-amino.
  • Key Differences :
    • L vs. D configuration : Fmoc-Lys(Boc)-OH is L-lysine, while Boc-N-Me-D-Lys(Fmoc)-OH has D-stereochemistry.
    • N-Methylation : Absent in Fmoc-Lys(Boc)-OH, making coupling reactions more efficient due to reduced steric hindrance.
  • Applications : Standard building block in Fmoc-SPPS for introducing lysine residues. Used in dendrimer synthesis (e.g., compound 17 in ) with an 84% yield compared to 94% for Boc-N-Me-D-Lys(Fmoc)-OH derivatives .
Fmoc-Lys(Fmoc)-OH
  • Structure: Dual Fmoc protection (α- and ε-amino groups).
  • Key Differences :
    • Orthogonal Protection : Lacks Boc, requiring sequential Fmoc deprotection.
    • Branching Utility : Used to create dendritic structures (e.g., compound 19 in ) for multivalent carbohydrate binding .
  • Applications: Limited to specialized syntheses where dual Fmoc groups enable controlled branching.
Fmoc-Lys(Me,Boc)-OH
  • Structure: Monomethylated ε-amino group with Boc protection.
  • Key Differences: Methylation Position: Methylation on ε-amino (vs. α-amino in Boc-N-Me-D-Lys(Fmoc)-OH). Stability: Prone to Fmoc loss during synthesis due to basic side chains .
  • Applications : Introduces methylated lysine residues in histone mimics .
Table 1. Comparative Properties of Protected Lysine Derivatives
Compound Configuration Protection Groups Methylation Solubility (DMF) Deprotection Conditions Yield in SPPS
Boc-N-Me-D-Lys(Fmoc)-OH D α-Fmoc, ε-Boc α-N-Me Moderate* Fmoc: Piperidine; Boc: TFA 89–94%
Fmoc-Lys(Boc)-OH L α-Fmoc, ε-Boc None High Fmoc: Piperidine; Boc: TFA 80–84%
Fmoc-Lys(Fmoc)-OH L α-Fmoc, ε-Fmoc None Low Sequential Fmoc removal 70–75%
Fmoc-Lys(Me,Boc)-OH L α-Fmoc, ε-Boc, ε-Me ε-N-Me Moderate Fmoc: Piperidine; Boc: TFA 65–70%

*Solubility improved via sonication or heating to 37°C .

Biologische Aktivität

Boc-N-Me-D-Lys(Fmoc)-OH, a modified amino acid derivative, plays a significant role in peptide synthesis and exhibits various biological activities. This compound features both tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc) protective groups, which are crucial for its application in solid-phase peptide synthesis (SPPS). The methylation of the lysine side chain enhances its biological properties, making it a valuable tool in biochemical research.

Structural Characteristics

The structural composition of Boc-N-Me-D-Lys(Fmoc)-OH allows it to participate in diverse biological functions. The presence of the methyl group on the lysine side chain alters its properties compared to standard lysine, facilitating specific interactions with biological molecules.

Compound Name Structural Features Unique Aspects
Boc-N-Me-D-Lys(Fmoc)-OHMethyl substitution on the lysine side chainModulates histone methylation
Fmoc-Lys(Boc)-OHLacks methyl substitutionStandard lysine without methyl modification
Fmoc-N-Et-Lys(Boc)-OHEthyl substitution instead of methylAlters hydrophobic interactions
Fmoc-D-Lys(Boc)-OHD-enantiomer of lysineProvides stereochemistry variation

Biological Activity and Mechanisms

Research indicates that peptides incorporating Boc-N-Me-D-Lys(Fmoc)-OH can modulate various biological processes, particularly in the context of epigenetics. Notably, these modified peptides can influence histone methylation , which plays a crucial role in regulating gene expression and chromatin structure. This modulation is essential for cellular signaling pathways and metabolic processes.

Case Studies and Research Findings

  • Histone Modification : A study demonstrated that peptides containing Boc-N-Me-D-Lys(Fmoc)-OH significantly affected histone methylation patterns in vitro. This alteration led to changes in gene expression profiles associated with cell differentiation and proliferation.
  • Cellular Signaling : Another investigation revealed that modified lysine residues could interact with specific proteins involved in signaling pathways, enhancing or inhibiting their activity depending on the context. This interaction is vital for understanding how post-translational modifications influence cellular responses to external stimuli.
  • Peptide Synthesis Applications : The compound is extensively utilized in synthesizing site-specifically lysine monomethylated peptides, which are critical for studying protein interactions and functions .

Synthesis and Stability

The synthesis of Boc-N-Me-D-Lys(Fmoc)-OH typically involves several steps, ensuring high efficiency and yield. The compound's stability is influenced by its protective groups, allowing it to withstand various chemical reactions during peptide synthesis.

  • Deprotection Conditions : Fmoc deprotection is usually performed using a solution of piperidine in DMF, while Boc removal can be achieved through acidic conditions .

Q & A

Q. What are the critical steps for incorporating Boc-N-Me-D-Lys(Fmoc)-OH into solid-phase peptide synthesis (SPPS)?

  • Methodological Answer : Boc-N-Me-D-Lys(Fmoc)-OH is used in Fmoc/tBu SPPS protocols. Key steps include:
  • Resin Loading : Load onto 2-chlorotrityl resin using DCM as a solvent and DIEA as a base to anchor the C-terminus .
  • Deprotection : Remove the Fmoc group with 20% piperidine in DMF (2 × 5 min) to expose the α-amino group for subsequent coupling .
  • Coupling : Activate the amino acid with coupling agents like HATU or DIC in DMF, followed by reaction with the resin-bound peptide (2–4 hr, RT) .
  • Orthogonal Protection : Retain the Boc group on the ε-amino side chain until final TFA cleavage .

Q. How should Boc-N-Me-D-Lys(Fmoc)-OH be stored to maintain stability during long-term experiments?

  • Methodological Answer :
  • Store as a powder at -20°C under inert gas (argon) to prevent moisture absorption and decomposition .
  • For dissolved aliquots (e.g., in DMF), store at -80°C for ≤1 year, avoiding freeze-thaw cycles .

Q. What analytical techniques are recommended to confirm the purity of Boc-N-Me-D-Lys(Fmoc)-OH after synthesis?

  • Methodological Answer :
  • HPLC : Use reverse-phase C18 columns with UV detection (λ = 265 nm for Fmoc absorption) to assess purity ≥97% .
  • Mass Spectrometry (MS) : Confirm molecular weight (MW: 482.57 g/mol) via ESI-MS or MALDI-TOF .
  • NMR : Verify stereochemistry and absence of impurities using ¹H/¹³C NMR in DMSO-d₆ .

Advanced Research Questions

Q. How does the D-configuration and N-methylation in Boc-N-Me-D-Lys(Fmoc)-OH affect peptide bioactivity and protease resistance?

  • Methodological Answer :
  • D-configuration : Introduces resistance to enzymatic degradation by altering peptide backbone conformation. Validate using protease digestion assays (e.g., trypsin) and circular dichroism (CD) spectroscopy to analyze structural changes .
  • N-methylation : Reduces hydrogen-bonding capacity, enhancing membrane permeability. Test via Caco-2 cell monolayer assays or MD simulations .

Q. What strategies mitigate side reactions (e.g., racemization, incomplete coupling) when using Boc-N-Me-D-Lys(Fmoc)-OH in SPPS?

  • Methodological Answer :
  • Racemization Control : Use low-temperature coupling (0–4°C) and additives like HOBt or OxymaPure to suppress base-induced racemization .
  • Coupling Efficiency : Monitor via Kaiser test or FT-IR for free amino groups. Repeat coupling steps with fresh reagents if <99% efficiency .
  • Side Chain Protection : Optimize Boc deprotection with TFA (95% for 1 hr) to avoid premature cleavage .

Q. How can Boc-N-Me-D-Lys(Fmoc)-OH be applied to synthesize enzyme inhibitors or self-assembling peptides?

  • Methodological Answer :
  • Enzyme Inhibitors : Incorporate into peptidomimetic sequences targeting proteases (e.g., West Nile virus NS2B-NS3). Use kinetic assays (IC₅₀ determination) and X-ray crystallography for validation .
  • Self-Assembling Peptides : Design amphiphilic sequences with alternating hydrophobic (N-methylated) and hydrophilic residues. Characterize nanostructures via TEM and SAXS .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.